molecular formula C20H23NO4 B14416478 2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid CAS No. 82152-45-2

2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid

Katalognummer: B14416478
CAS-Nummer: 82152-45-2
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: QXGZXDUYFNMZPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid is an organic compound with a complex structure that includes a benzoyl group, a hydroxy group, and a dipropylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution reactions can yield a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The dipropylamino group can interact with various enzymes and receptors, modulating their activity. The hydroxy group can form hydrogen bonds with other molecules, influencing the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid
  • 4-Hydroxybenzoic acid
  • 2,4-Dihydroxybenzoic acid

Uniqueness

2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

82152-45-2

Molekularformel

C20H23NO4

Molekulargewicht

341.4 g/mol

IUPAC-Name

2-[4-(dipropylamino)-2-hydroxybenzoyl]benzoic acid

InChI

InChI=1S/C20H23NO4/c1-3-11-21(12-4-2)14-9-10-17(18(22)13-14)19(23)15-7-5-6-8-16(15)20(24)25/h5-10,13,22H,3-4,11-12H2,1-2H3,(H,24,25)

InChI-Schlüssel

QXGZXDUYFNMZPE-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.